molecular formula C17H26N2O4S2 B4627637 N-(2-methoxy-1-methylethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-(2-methoxy-1-methylethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B4627637
M. Wt: 386.5 g/mol
InChI Key: MUTZCIDQNRASAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds often involves multiple steps, including reactions that introduce specific functional groups to achieve the desired compound. For example, Gao et al. (2014) described a high-yield synthesis process for a related compound, showcasing the methodologies that could be adapted for the synthesis of N-(2-methoxy-1-methylethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, involving O-[(11)C]-methylation and purification steps to achieve high specificity and yield (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray diffraction studies. Rodrigues et al. (2015) and Mohamed-Ezzat et al. (2023) have provided insights into the crystal structures of similar compounds, highlighting the importance of C—H⋯π and π–π interactions in determining the supramolecular architecture of these molecules. Such analyses are crucial for understanding the molecular structure of N-(2-methoxy-1-methylethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide (Rodrigues et al., 2015); (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the work by Oinuma et al. (1991) on membrane-bound phospholipase A2 inhibitors showcases the chemical versatility and potential reactivity of sulfonamide derivatives in biological systems. Such studies can provide a foundation for understanding the chemical reactivity of N-(2-methoxy-1-methylethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide in similar contexts (Oinuma et al., 1991).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed crystallographic studies, like those performed by Sreenivasa et al. (2014), provide valuable data on the crystal systems, space groups, and hydrogen bonding patterns, which are essential for comprehending the physical properties of these compounds (Sreenivasa et al., 2014).

Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base. These compounds exhibit remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers suitable for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Imaging Applications

Another research paper focuses on the synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide as a new potential PET selective CB2 radioligand, highlighting its use in molecular imaging to study CB2 receptor distribution, which is relevant for diseases such as cancer, neurological disorders, and inflammation (Gao et al., 2014).

Corrosion Inhibition Applications

The corrosion inhibition properties of certain piperidine derivatives on iron were evaluated through quantum chemical calculations and molecular dynamics simulations. These studies suggest that derivatives like N-(2-methoxy-1-methylethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide could have potential applications in protecting metals from corrosion, especially in industrial settings (Kaya et al., 2016).

Structural and Material Science Applications

The synthesis and X-ray diffraction studies of various benzenesulfonamide derivatives provide insights into their molecular structures and potential applications in material science. For example, N-(3-methoxybenzoyl)benzenesulfonamide's structural characterization via single crystal x-ray diffraction studies reveals details about its crystal system and potential for designing new materials (Sreenivasa et al., 2014).

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-13(12-23-2)18-25(21,22)14-7-8-16(24-3)15(11-14)17(20)19-9-5-4-6-10-19/h7-8,11,13,18H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTZCIDQNRASAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxypropan-2-yl)-4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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